butyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate
Description
Butyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate (CAS: 893691-82-2) is a benzothiazine derivative featuring a 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl moiety linked to a butyl 4-aminobenzoate group via an acetamide bridge. The compound’s structure combines a bicyclic thiazine core with ester and amide functionalities, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C21H22N2O4S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
butyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H22N2O4S/c1-2-3-12-27-21(26)14-8-10-15(11-9-14)22-19(24)13-18-20(25)23-16-6-4-5-7-17(16)28-18/h4-11,18H,2-3,12-13H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
QCZRVEYJMFKDPG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol with Ethyl Oxaloacetate
In a representative method, 2-aminothiophenol reacts with ethyl oxaloacetate in refluxing ethanol, catalyzed by acetic acid, to yield 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate. This intermediate is hydrolyzed under basic conditions (e.g., NaOH in methanol/water) to produce 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-acetic acid.
Reaction Conditions:
Activation of the Carboxylic Acid
The acetic acid side chain is activated for amide bond formation. Conversion to the acid chloride is achieved using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–25°C.
Procedure:
-
Dissolve 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-acetic acid (1 eq) in DCM.
-
Add SOCl₂ (1.2 eq) dropwise under nitrogen.
-
Stir for 3–4 hours at 25°C.
-
Remove excess reagent under reduced pressure to obtain the acid chloride.
Preparation of Butyl 4-Aminobenzoate
The benzoate ester is synthesized via Fischer esterification or Steglich esterification.
Fischer Esterification
4-Aminobenzoic acid reacts with butanol in the presence of sulfuric acid (H₂SO₄) under reflux.
Reaction Conditions:
Steglich Esterification
For higher yields, 4-aminobenzoic acid is treated with butanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in DCM.
Reaction Conditions:
Amide Coupling
The final step involves coupling the acid chloride with butyl 4-aminobenzoate.
Schotten-Baumann Reaction
The acid chloride is reacted with butyl 4-aminobenzoate in a biphasic system (water/DCM) using sodium bicarbonate (NaHCO₃) as a base.
Procedure:
Catalytic Coupling with HOBt/EDCl
For improved efficiency, hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) are used in DCM or THF.
Reaction Conditions:
Optimization and Challenges
Byproduct Formation
Overactivation of the carboxylic acid can lead to dimerization. This is mitigated by controlling stoichiometry (acid chloride:amine = 1.1:1) and reaction time.
Purification
Crude products are purified via silica gel chromatography. Gradient elution (chloroform → chloroform/methanol 9:1) resolves unreacted starting materials and dimeric byproducts.
Comparative Data Table
| Step | Method | Solvent | Catalyst/Reagent | Yield (%) |
|---|---|---|---|---|
| Benzothiazine synthesis | Cyclocondensation | Ethanol | Acetic acid | 68–75 |
| Acid activation | SOCl₂ | DCM | – | 95–98 |
| Esterification | Fischer (H₂SO₄) | Butanol | H₂SO₄ | 85–90 |
| Amide coupling | Schotten-Baumann | DCM/H₂O | NaHCO₃ | 70–78 |
| Amide coupling | HOBt/EDCl | THF | HOBt/EDCl | 80–85 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazinone core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, butyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
This compound’s benzothiazinone core is known for its biological activity, including antibacterial and anticancer properties. It is being investigated for its potential as a therapeutic agent in treating bacterial infections and certain types of cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The biological activity of butyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate is primarily due to its interaction with specific molecular targets. The benzothiazinone core can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound is compared to benzothiazine derivatives with modifications in the ester/amide groups, substituents, and heteroatom substitution (e.g., sulfur vs. oxygen). Key analogs include:
Table 1: Structural Comparison of Benzothiazine Derivatives
| Compound Name | Substituents/R-Groups | Molecular Weight (g/mol) | Key Functional Groups | References |
|---|---|---|---|---|
| Target Compound (CAS 893691-82-2) | Butyl benzoate, acetamide linker | ~375.4 (estimated) | Ester, amide, benzothiazine | |
| Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate | Ethyl ester | 251.3 | Ester, benzothiazine | |
| Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate | Methyl ester | 237.3 | Ester, benzothiazine | |
| 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide | Acetamide | 222.3 | Amide, benzothiazine | |
| N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | Hydroxamic acid | 238.26 | Hydroxamic acid, benzothiazine | |
| N-{2-(Piperidin-1-yl)phenylmethyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)acetamide | Benzoxazin (O vs. S), complex substituents | Not reported | Amide, benzoxazin (oxygen analog) |
Key Observations :
- Ester vs.
- Butyl vs. Smaller Esters : The butyl group in the target compound likely increases lipophilicity (higher logP) compared to ethyl or methyl analogs, which could affect bioavailability and metabolic stability.
- antimicrobial activity).
Key Observations :
- Antimicrobial Activity : Ethyl derivatives with sulfonyl groups () exhibit significant antimicrobial effects, suggesting that electron-withdrawing substituents enhance this activity.
- CNS Activity : Methyl analogs () show stimulant/antidepressant effects, likely due to interactions with neurotransmitter systems.
- Autoimmune Applications : Benzoxazin derivatives () highlight the impact of heteroatom substitution on target specificity (ROR-gamma vs. microbial targets).
Physicochemical Properties
- Stability : The acetamide linker in the target compound may confer resistance to esterase-mediated hydrolysis compared to ester-only analogs.
Biological Activity
Butyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate is a compound derived from the benzothiazine class, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.
Overview of Benzothiazine Compounds
Benzothiazines are known for their significant pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. The structural modifications in these compounds often enhance their bioactivity and therapeutic potential.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula: C16H18N2O3S
- Molecular Weight: 318.39 g/mol
- CAS Number: 443955-56-4
Antibacterial Properties
Research indicates that benzothiazine derivatives exhibit potent antibacterial effects. For instance, a study on related compounds demonstrated their ability to inhibit Staphylococcus aureus through targeting bacterial peptide deformylase (PDF) . The synthesized derivatives showed promising in vitro activity against various bacterial strains.
Table 1: Antibacterial Activity of Benzothiazine Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5 µg/mL |
| Compound B | Escherichia coli | 10 µg/mL |
| Butyl 4-{...} | Staphylococcus aureus | TBD |
Anticancer Activity
Benzothiazine derivatives have also been studied for their anticancer properties. A recent investigation highlighted that certain modifications in the benzothiazine structure led to enhanced cytotoxicity against cancer cell lines . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Activity
In a study involving various benzothiazine derivatives, it was found that those with specific substitutions at the 4th position exhibited significant activity against breast cancer cells (MCF-7). The IC50 values ranged from 10 to 30 µM depending on the substituent.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Cell Membrane Disruption: It can disrupt bacterial cell membranes, leading to cell lysis.
- Apoptosis Induction: In cancer cells, it may trigger apoptotic pathways through caspase activation.
Safety and Toxicity
Preliminary toxicity assessments indicate that while benzothiazine derivatives can be harmful if ingested or if they come into contact with skin, they show a promising therapeutic index when used in controlled doses .
Table 2: Toxicity Profile
| Endpoint | Result |
|---|---|
| Acute Toxicity | Harmful if swallowed |
| Skin Irritation | Causes irritation |
| LD50 (rat) | TBD |
Q & A
Q. What advanced separation techniques are suitable for isolating byproducts?
- Methodological Answer : High-performance countercurrent chromatography (HPCCC) with a two-phase solvent system (hexane/ethyl acetate/methanol/water) resolves structurally similar impurities. For enantiomeric byproducts, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC achieve baseline separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
